1-Propanaminium, N-ethyl-N,N-dimethyl-
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Overview
Description
1-Propanaminium, N-ethyl-N,N-dimethyl- is a quaternary ammonium compound with the molecular formula C7H18N. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a propyl group attached to the nitrogen atom, along with two methyl groups and one ethyl group .
Preparation Methods
The synthesis of 1-Propanaminium, N-ethyl-N,N-dimethyl- typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethylpropanamine with ethyl iodide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization or distillation . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Propanaminium, N-ethyl-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanaminium, N-ethyl-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: This compound is employed in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Industry: It is used in the formulation of surfactants and detergents, providing effective cleaning properties.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N-ethyl-N,N-dimethyl- involves its interaction with biological membranes and proteins. The quaternary ammonium group can bind to negatively charged sites on cell membranes, altering membrane permeability and affecting ion transport. This interaction can modulate the activity of ion channels and receptors, leading to various physiological effects .
Comparison with Similar Compounds
1-Propanaminium, N-ethyl-N,N-dimethyl- can be compared with other quaternary ammonium compounds such as:
N,N-Dimethylethanamine: Similar in structure but lacks the ethyl group, making it less hydrophobic.
N,N-Diethylpropanamine: Contains two ethyl groups instead of methyl groups, resulting in different chemical properties.
N,N-Dimethyl-2-propanamine: Has an isopropyl group instead of a propyl group, affecting its steric and electronic properties.
These comparisons highlight the unique structural features of 1-Propanaminium, N-ethyl-N,N-dimethyl- that contribute to its specific applications and reactivity.
Properties
CAS No. |
44657-87-6 |
---|---|
Molecular Formula |
C7H18N+ |
Molecular Weight |
116.22 g/mol |
IUPAC Name |
ethyl-dimethyl-propylazanium |
InChI |
InChI=1S/C7H18N/c1-5-7-8(3,4)6-2/h5-7H2,1-4H3/q+1 |
InChI Key |
ZOZZQPFBMNNPPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+](C)(C)CC |
Origin of Product |
United States |
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